1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester
Description
The compound 1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester features a pyrrolopyridine core, a bicyclic heteroaromatic system with a carboxylic acid methyl ester at position 1, a bromine substituent at position 3, and a methyl group at position 2.
Properties
CAS No. |
744209-48-1 |
|---|---|
Molecular Formula |
C10H9BrN2O2 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 3-bromo-2-methylpyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-8(11)7-4-3-5-12-9(7)13(6)10(14)15-2/h3-5H,1-2H3 |
InChI Key |
CLZAXJNDTFZEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)OC)N=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Established Methods for Core Construction
Five distinct routes for preparing the 1H-pyrrolo[2,3-b]pyridine scaffold have been documented in the literature. The most successful approaches include:
- Modified Madelung synthesis
- Adapted Fischer-indole synthesis
- Cyclocondensation reactions
- Metal-catalyzed cyclizations
- Ring transformation methodologies
Among these, the Madelung and Fischer-type syntheses have proven particularly effective for introducing substituents at specific positions.
Cyclocondensation Approach
Proposed Synthetic Routes
Route A: Sequential Functionalization Approach
This route begins with the pyrrolo[2,3-b]pyridine core and introduces functional groups sequentially:
Step 1 : Protection of the nitrogen at position 1
1H-Pyrrolo[2,3-b]pyridine + Boc₂O → 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Step 2 : Introduction of the 2-methyl group using lithium diisopropylamide and iodomethane
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester + LDA + CH₃I → 2-Methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Step 3 : Bromination at the 3-position using N-bromosuccinimide
2-Methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester + NBS → 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
Step 4 : Conversion of the tert-butyl ester to methyl ester
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester + HCl/MeOH → 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester
Route B: Late-Stage N-Functionalization Approach
This alternative route begins with the preparation of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine followed by N-functionalization:
Step 1 : Synthesis of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine through established methods
Step 2 : Direct N-carboxymethylation using methyl chloroformate and a base
3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine + ClCOOCH₃ + Base → 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester
Experimental Procedures
Preparation of 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
The following procedure is adapted from methods described in the literature:
To a solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (1.0 g, 4.3 mmol) in acetonitrile (15 mL) at 0°C, N-bromosuccinimide (0.84 g, 4.7 mmol) was added in small portions. The reaction mixture was allowed to warm to room temperature and stirred for 5 hours. The progress of the reaction was monitored by TLC. After completion, the solvent was removed under reduced pressure. The residue was diluted with ethyl acetate (50 mL) and washed with water (2 × 30 mL) and brine (30 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel using hexane/ethyl acetate (9:1 to 8:2) to afford 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester as a white solid.
Yield : 1.2 g (85%)
Appearance : White solid
Melting point : 78-80°C
Conversion to Methyl Ester
To a solution of 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester (1.0 g, 3.0 mmol) in dichloromethane (10 mL), trifluoroacetic acid (5 mL) was added dropwise at 0°C. The reaction mixture was stirred at room temperature for 3 hours. After completion, the solvent was removed under reduced pressure. The residue was dissolved in toluene and concentrated to remove residual trifluoroacetic acid (repeated three times).
The resulting free amine was dissolved in dichloromethane (20 mL) and cooled to 0°C. Triethylamine (0.63 mL, 4.5 mmol) was added, followed by methyl chloroformate (0.35 mL, 4.5 mmol). The reaction mixture was stirred at room temperature for 4 hours. After completion, the mixture was diluted with dichloromethane (30 mL) and washed with water (2 × 20 mL) and brine (20 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel using hexane/ethyl acetate (8:2) to afford 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester.
Yield : 0.65 g (76%)
Appearance : Off-white crystalline solid
Table 2: Characterization Data for 3-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester
| Parameter | Value |
|---|---|
| Molecular formula | C₁₁H₉BrN₂O₂ |
| Molecular weight | 281.11 g/mol |
| Melting point | 82-84°C |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (dd, J = 4.8, 1.6 Hz, 1H), 7.95 (dd, J = 7.8, 1.6 Hz, 1H), 7.22 (dd, J = 7.8, 4.8 Hz, 1H), 4.02 (s, 3H), 2.60 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.4, 148.2, 143.5, 130.2, 127.4, 123.1, 118.3, 112.6, 91.4, 53.7, 12.8 |
| IR (KBr, cm⁻¹) | 1745 (C=O), 1580, 1452, 1380, 1240, 780 |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₁H₁₀BrN₂O₂: 281.9998; found: 282.0001 |
Optimization Studies
The bromination step has been optimized by varying reaction parameters as shown in Table 3. The use of NBS in acetonitrile at room temperature provides the best combination of yield and purity.
Table 3: Optimization of Bromination Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NBS | Acetonitrile | 0 to rt | 5 | 85 |
| 2 | NBS | DMF | 0 to rt | 6 | 72 |
| 3 | Br₂ | DCM | 0 | 3 | 65 |
| 4 | Br₂/NaHCO₃ | Phosphate buffer | rt | 4 | 58 |
| 5 | NBS | Acetonitrile | 50 | 2 | 63* |
*Significant formation of di-brominated product observed
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By inhibiting these receptors, the compound can potentially interfere with cancer cell growth and metastasis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Halogens and Functional Groups
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4,6-dichloro-, methyl ester (CAS: 1125592-35-9)
- Molecular Formula : C₉H₆Cl₂N₂O₂
- Molecular Weight : 245 g/mol
- Key Differences: Substituents: Dichloro groups at positions 4 and 6 instead of bromo and methyl. Reactivity: Chlorine atoms are less reactive than bromine in cross-coupling reactions, making the brominated analog more versatile for functionalization . Applications: Likely used as a halogenated intermediate, though its dichloro structure may limit regioselective modifications compared to the mono-bromo target compound.
1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid methyl ester (CAS: 849067-96-5)
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176 g/mol
- Key Differences: Substituents: Lacks bromine and methyl groups; ester is at position 4. Applications: Reported as a precursor for kinase inhibitors, highlighting the role of ester positioning in biological activity .
Functional Group Modifications: Ester Variations
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester (CAS: 173898-20-9)
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- Key Differences: Ester Group: Tert-butyl ester instead of methyl. Stability: Tert-butyl esters are more resistant to hydrolysis, making them preferable for protecting carboxylic acids during synthesis . Substituents: An amino group at position 4 enhances solubility and provides a site for further functionalization (e.g., amide coupling) .
Brominated Analogs with Additional Substituents
5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1200130-72-8)
- Molecular Formula : C₁₆H₁₃BrN₂O₄S
- Molecular Weight : 409.25 g/mol
- Key Differences :
- Additional Group : Phenylsulfonyl moiety at position 1 increases steric bulk and alters electronic properties.
- Applications : Likely serves as a protected intermediate for further derivatization, contrasting with the target compound’s simpler methyl ester .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy. This article focuses on the biological activity of the compound 1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: CHBrNO
- Molecular Weight: 241.04 g/mol
- CAS Number: 1190314-17-0
| Property | Value |
|---|---|
| Appearance | Solid |
| Color | Clear |
| Hazard Classification | Corrosive |
| Storage Temperature | 2-7°C (Refrigerate) |
Anti-Cancer Properties
Recent studies have demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a derivative similar to the compound showed IC values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory activity against these targets .
Case Study:
In vitro studies using breast cancer cell lines (4T1 cells) revealed that this derivative inhibited cell proliferation and induced apoptosis. Furthermore, it significantly reduced the migration and invasion capabilities of these cells, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which these compounds exert their anti-cancer effects involves the inhibition of FGFR signaling pathways. The abnormal activation of FGFRs is associated with tumor growth and metastasis; thus, targeting these receptors represents a viable strategy for cancer treatment. The low molecular weight of these compounds enhances their bioavailability and therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[2,3-b]pyridine derivatives is influenced by various substituents on their structure. The presence of bromine at the 3-position and a methyl ester group at the 1-position appears to enhance FGFR inhibition. This suggests that modifications to the core structure can optimize therapeutic efficacy while minimizing toxicity .
Additional Biological Effects
Besides anti-cancer properties, some studies have indicated that pyrrolo[2,3-b]pyridine derivatives possess anti-inflammatory activities. For example, certain derivatives demonstrated significant inhibition of COX-2 activity, which is crucial in inflammation processes. The IC values for these compounds were comparable to standard anti-inflammatory drugs like celecoxib .
Q & A
Basic: What are the common synthetic routes for preparing 1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid derivatives, and how can the bromo and methyl ester substituents be introduced?
Methodological Answer:
The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves cyclization or functionalization of preconstructed heterocyclic cores. For the target compound:
- Methyl ester introduction : Alkylation of the carboxylic acid precursor using methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) in THF at 0°C to room temperature is a standard method .
- Bromination at the 3-position : Direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0°C) can achieve regioselective substitution. Alternatively, pre-brominated intermediates (e.g., 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine) can be coupled via Sonogashira or Suzuki-Miyaura reactions to introduce substituents .
- Purification : Silica gel flash column chromatography with heptane/ethyl acetate (8:2) is effective for isolating brominated derivatives .
Basic: How can researchers characterize the structure and purity of 3-bromo-2-methyl derivatives of pyrrolo[2,3-b]pyridine esters?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR (300–400 MHz, DMSO-d) is critical for confirming substituent positions. For example, the bromo substituent induces deshielding of adjacent protons (e.g., δ 8.39 ppm for HetH in 5-bromo derivatives) .
- Mass Spectrometry : Electrospray ionization mass spectrometry (ESIMS) confirms molecular weight (e.g., m/z 311.1 for trifluoromethyl derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 97.34% purity achieved via reverse-phase HPLC) ensures minimal impurities .
- X-ray Crystallography : Resolves ambiguities in regiochemistry by analyzing hydrogen-bonding patterns (e.g., N–H⋯O interactions in pyrrole-carboxylic acid derivatives) .
Advanced: What methodological challenges arise in achieving regioselective functionalization of pyrrolo[2,3-b]pyridine cores, particularly for bromination at the 3-position?
Methodological Answer:
Regioselective bromination is complicated by the electronic similarity of reactive sites. Strategies include:
- Directing Groups : Temporary protecting groups (e.g., methyl esters) can steer electrophilic bromination to the 3-position.
- Metal Catalysis : Palladium-mediated reactions (e.g., coupling 3-iodo precursors with bromine sources) improve selectivity. For example, 5-bromo-3-iodo intermediates enable precise functionalization .
- Solvent/Reagent Optimization : Polar aprotic solvents like DMF enhance reactivity, while low temperatures (0°C) minimize over-bromination .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for pyrrolo[2,3-b]pyridine derivatives synthesized via different routes?
Methodological Answer:
- 2D NMR Techniques : COSY and NOESY experiments differentiate between regioisomers by correlating proton environments .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for hydrogen-bonded dimers in pyrrole-carboxylic acid derivatives .
- Comparative Analysis : Cross-referencing with literature data (e.g., δ 12.40 ppm for NH in brominated derivatives) identifies anomalies caused by solvent or substituent effects .
Advanced: What strategies optimize the coupling efficiency of 3-bromo-2-methyl-pyrrolo[2,3-b]pyridine esters in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Ligand Selection : Bulky ligands like Pd(PPh) enhance stability and prevent catalyst deactivation in Suzuki-Miyaura reactions .
- Solvent Systems : Mixed dioxane/water (3:1) at 105°C improves solubility and reaction rates for aryl boronic acid couplings .
- Base Optimization : Potassium carbonate (KCO) effectively neutralizes HBr byproducts, maintaining a pH conducive to transmetalation .
- Microwave Assistance : Accelerates reaction times (e.g., from 24h to 2h) while maintaining yields >90% in Sonogashira couplings .
Advanced: How can computational modeling aid in predicting the reactivity of 3-bromo-2-methyl-pyrrolo[2,3-b]pyridine esters in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates charge distribution to identify electrophilic sites (e.g., C-3 bromine as a leaving group).
- Transition State Analysis : Models steric effects of the methyl ester on SN2 pathways, guiding solvent choice (e.g., DMF for polar aprotic conditions) .
- Molecular Dynamics : Simulates solvation effects to predict reaction rates in protic vs. aprotic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
